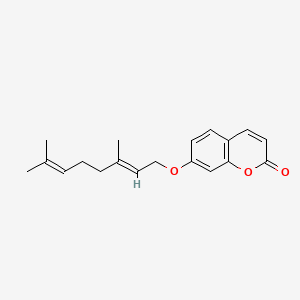

Aurapten

Übersicht

Beschreibung

Auraptene is a natural bioactive monoterpene coumarin ether, primarily isolated from members of the genus Citrus, such as lemons, grapefruits, and oranges . It is known for its diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-fungal, anti-protozoal, anti-genotoxic, anti-leishmanial, and immunomodulatory activities . Auraptene has shown significant potential as a chemopreventive agent against various cancers, including those of the liver, skin, tongue, esophagus, and colon .

Wissenschaftliche Forschungsanwendungen

Aurapten wurde ausgiebig für seine Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:

Chemie: this compound wird als Ausgangsmaterial für die Synthese verschiedener bioaktiver Verbindungen verwendet.

Biologie: this compound hat sich als potenziell wirksam bei der Modulation intrazellulärer Signalwege erwiesen, die das Zellwachstum, die Entzündung und die Apoptose steuern.

Medizin: this compound zeigt eine signifikante Antikrebsaktivität, indem es verschiedene Zellsignalwege wie Zytokine, Wachstumsfaktoren und Transkriptionsfaktoren angreift. .

Industrie: this compound wird aufgrund seiner gesundheitsfördernden Eigenschaften bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene Mechanismen, darunter:

Modulation von Signalwegen: this compound kann intrazelluläre Signalwege modulieren, die das Zellwachstum, die Entzündung und die Apoptose steuern.

Antioxidative Aktivität: This compound zeigt antioxidative Aktivität, indem es reaktive Sauerstoffspezies (ROS) abräumt und Zellen vor oxidativem Stress schützt.

Wirkmechanismus

Auraptene, also known as Aurapten, is a bioactive monoterpene coumarin that has been isolated from plants belonging to the Rutaceae family, such as Citrus spp . This compound has demonstrated promising pharmacological properties, including anticancer, anti-bacterial, anti-fungal, antileishmania, and anti-oxidant activity .

Target of Action

Auraptene targets various intracellular signaling pathways that control cell growth, inflammation, and apoptosis . It has been reported to inhibit key biological targets like metalloproteinases, glycoprotein P, and PPARs .

Mode of Action

Auraptene interacts with its targets to modulate their function. For instance, it has been observed to selectively inhibit platelet aggregation in human platelets stimulated with collagen . It also modulates intracellular signaling pathways, such as cytokines, genes modulating cellular proliferation, growth factors, transcription factors, and apoptosis .

Biochemical Pathways

Auraptene affects several biochemical pathways. It is a potent AMPK activator that acts by elevating the AMP/ATP ratio, thereby potentially suppressing prostate cancer progression . It also targets different cell signaling pathways such as those involving cytokines, genes modulating cellular proliferation, growth factors, transcription factors, and apoptosis .

Pharmacokinetics

It is known that the bioavailability of a drug is influenced by its physicochemical properties, and auraptene, being a natural compound, is expected to have favorable absorption, distribution, and metabolism .

Result of Action

Auraptene has been shown to have inhibitory and chemo-preventive effects on the proliferation, tumorigenesis, and growth of several cancer cell lines . It increases the activity of glutathione S-transferase, forms DNA adducts, and reduces the number of aberrant crypt foci . It also induces cellular oxidative stress by upregulating cellular ROS levels .

Action Environment

The action, efficacy, and stability of Auraptene can be influenced by various environmental factors. For instance, the consumption of Auraptene at doses of 100 and 500 ppm during DEN exposure reduced the numbers of glutathione S-transferase (GST) and transforming growth factor (TGF)-α and also suppressed the incidence of liver cell carcinoma .

Biochemische Analyse

Biochemical Properties

Auraptene can modulate intracellular signaling pathways that control cell growth, inflammation, and apoptosis . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions. For instance, Auraptene has been shown to increase the activity of glutathione S-transferase, an enzyme involved in detoxification .

Cellular Effects

Auraptene has inhibitory and chemopreventive effects on the proliferation, tumorigenesis, and growth of several cancer cell lines . It influences cell function by targeting different cell signaling pathways such as cytokines, genes modulating cellular proliferation, growth factors, transcription factors, and apoptosis .

Molecular Mechanism

Auraptene exerts its effects at the molecular level through various mechanisms. It is a potent AMPK activator that acts by elevating the AMP/ATP ratio, thereby potentially suppressing prostate cancer progression . This involves at least three molecular mechanisms, including suppression of the mTOR-S6K pathway, reduced lipid synthesis, and AR downregulation caused by AMPK activation .

Temporal Effects in Laboratory Settings

The effects of Auraptene have been observed over time in laboratory settings. For instance, the cytotoxic effects of Auraptene were measured after 24- and 48-hour treatments with different doses of Auraptene . The inductive effects of Auraptene on cellular oxidative stress were investigated by determining cellular ROS levels .

Dosage Effects in Animal Models

In animal models, the effects of Auraptene vary with different dosages. For instance, dietary Auraptene effectively reduced high-grade lesions of the prostate in TRAP rats, a transgenic rat model developing adenocarcinomas of the prostate .

Metabolic Pathways

Auraptene is involved in various metabolic pathways. It is a potent AMPK activator that acts by elevating the AMP/ATP ratio . This suggests that Auraptene may play a role in energy metabolism.

Transport and Distribution

While specific transporters or binding proteins for Auraptene have not been identified, it is known that Auraptene can pass through the blood-brain barrier . This suggests that Auraptene may be distributed within various cells and tissues.

Subcellular Localization

Given its ability to pass through the blood-brain barrier , it is likely that Auraptene can reach various subcellular compartments

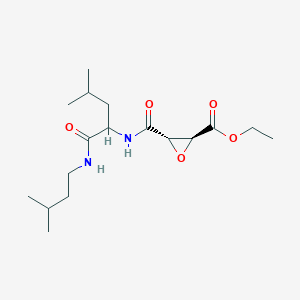

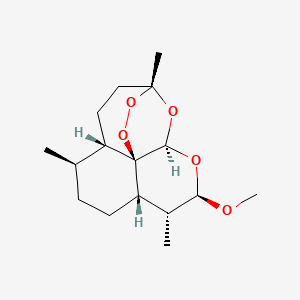

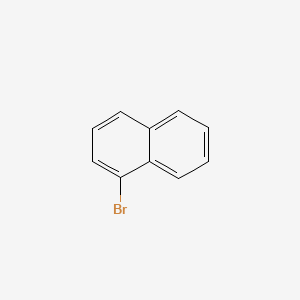

Vorbereitungsmethoden

Aurapten kann durch verschiedene Methoden synthetisiert werden. Eine gängige Syntheseroute beinhaltet die Reaktion von Umbelliferon mit Geranyl-bromid in Gegenwart einer Base wie Kaliumcarbonat in einem organischen Lösungsmittel wie Aceton . Die Reaktion verläuft typischerweise unter Rückflussbedingungen über mehrere Stunden, gefolgt von einer Reinigung durch Säulenchromatographie, um reines this compound zu erhalten.

Industrielle Produktionsmethoden umfassen oft die Extraktion von this compound aus natürlichen Quellen wie Zitrusschalen. Der Extraktionsprozess kann Schritte wie Lösungsmittelextraktion, Destillation und Kristallisation beinhalten, um this compound zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

Aurapten unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Epoxide und andere oxygenierte Derivate zu bilden. Gängige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydrothis compound führen. Typische Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, bei denen die Geranyl-Gruppe durch andere funktionelle Gruppen ersetzt werden kann. Gängige Reagenzien für diese Reaktionen sind Halogene und Nucleophile wie Thiole und Amine.

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

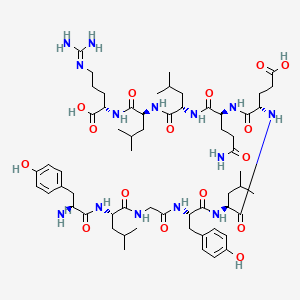

Vergleich Mit ähnlichen Verbindungen

Aurapten wird oft mit anderen Prenyloxy-Umbelliferon-Derivaten wie Umbelliprenin verglichen. Beide Verbindungen teilen ähnliche pharmakologische Eigenschaften, darunter entzündungshemmende, antibakterielle und Antikrebsaktivitäten . this compound ist einzigartig in seiner Fähigkeit, eine breitere Palette von Signalwegen zu modulieren und ein breiteres Spektrum therapeutischer Wirkungen zu zeigen .

Ähnliche Verbindungen

Umbelliprenin: Ein weiteres Prenyloxy-Umbelliferon-Derivat mit ähnlichen pharmakologischen Eigenschaften.

Scopoletin: Ein Cumarin-Derivat mit entzündungshemmenden und antioxidativen Eigenschaften.

Bergapten: Ein Furanocumarin mit photoprotektiven und antikankereigenschaften.

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit einem erheblichen Potenzial für verschiedene Anwendungen in der wissenschaftlichen Forschung ist. Seine einzigartige Struktur und vielfältigen pharmakologischen Eigenschaften machen es zu einer wertvollen Verbindung für die weitere Erforschung und Entwicklung in Chemie, Biologie, Medizin und Industrie.

Eigenschaften

IUPAC Name |

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDDHGSKLOSQFK-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897576 | |

| Record name | Aurapten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Auraptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

495-02-3 | |

| Record name | Auraptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurapten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AURAPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79I1ZEL2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Auraptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | Auraptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

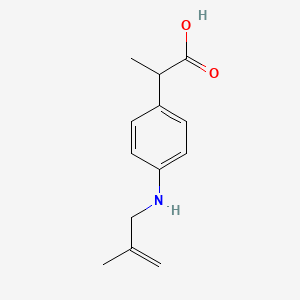

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.